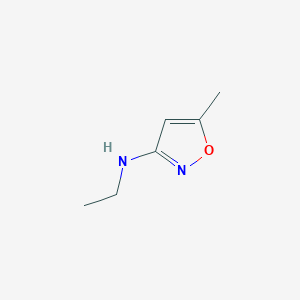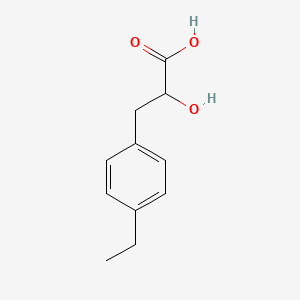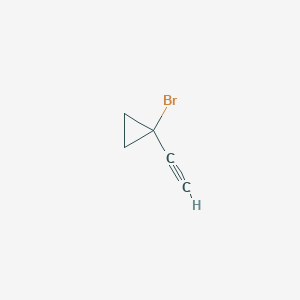
2-Acetylcycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylcycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with an acetyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of cycloheptanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The hydrogen atoms on the cycloheptane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of 2-cycloheptanone carboxylic acid.
Reduction: Formation of 2-hydroxycycloheptan-1-one.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Acetylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with active sites of enzymes, thereby inhibiting or modifying their activity. The cycloheptane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cycloheptanone: Lacks the acetyl group but shares the cycloheptane ring structure.
2-Acetylcyclohexan-1-one: Similar structure but with a six-membered ring.
2-Acetylcyclopentan-1-one: Similar structure but with a five-membered ring.
Uniqueness: 2-Acetylcycloheptan-1-one is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. The larger ring size can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
15419-61-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-acetylcycloheptan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(10)8-5-3-2-4-6-9(8)11/h8H,2-6H2,1H3 |
Clé InChI |
DSOYNVOQUXAPQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)




![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)

![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
